molecular formula C10H9F2N3OS B2706242 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 828278-41-7

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2706242
CAS RN: 828278-41-7
M. Wt: 257.26
InChI Key: KLHQSVMVQFYUBK-UHFFFAOYSA-N
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Description

This compound, also known as 3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide, has a CAS Number of 1005582-49-9 . It has a molecular weight of 351.38 . The IUPAC name is 3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15F2N5OS/c1-3-22-6(2)8(5-20-22)7-4-9(13(16)17)21-15-10(7)11(18)12(24-15)14(19)23/h4-5,13H,3,18H2,1-2H3,(H2,19,23) . This code provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[1,6-a]benzimidazoles, and related fused systems utilizes 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides as key intermediates. This demonstrates the compound's versatility in synthesizing a wide range of heterocyclic compounds with potential biological and chemical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

Research on pyridothienopyrimidines and pyridothienotriazines derived from 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide shows promising antimicrobial activity. The synthesis and evaluation of these compounds highlight their potential as antimicrobial agents, providing a basis for further exploration in medical and pharmaceutical applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Fluorescent Properties

The reaction of partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide with phthalic anhydride leads to the formation of thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives showing pronounced UV fluorescence. This highlights the compound's utility in creating fluorescent markers for chemical and biological assays (Dotsenko et al., 2021).

Development of Antiproliferative Agents

3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, including variations of the core compound, exhibit antiproliferative activity against the phospholipase C enzyme. Research into modifying key functional groups of these derivatives suggests potential for developing novel anticancer agents (van Rensburg et al., 2017).

Chemical Transformations and Applications

The compound has been used in the synthesis of new functionalized thieno[2,3-b]pyridines, where it reacts with chloroacetyl chloride to afford derivatives with potential applications in developing new chemical entities for various scientific applications (Lukina, Stolyarova, & Dotsenko, 2017).

Mechanism of Action

Mode of Action

The specific mode of action of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide It’s suggested that similar compounds may work through cdk8 inhibition .

Pharmacokinetics

The ADME properties of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide A related compound was found to have high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .

Result of Action

The specific molecular and cellular effects of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide Similar compounds have been found to have excellent biological activity .

properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3OS/c1-3-2-4(8(11)12)15-10-5(3)6(13)7(17-10)9(14)16/h2,8H,13H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHQSVMVQFYUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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